molecular formula C12H8ClN3OS B2813750 2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide CAS No. 478050-44-1

2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide

Cat. No. B2813750
CAS RN: 478050-44-1
M. Wt: 277.73
InChI Key: XUOYVMBJAVNINX-UHFFFAOYSA-N
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Description

2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide (2-CPMS) is a heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms. It is a structural analog of 2-chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-amine (2-CPMA), which has been studied for its potential applications in medicinal chemistry. 2-CPMS has been investigated for its potential use in organic synthesis, drug discovery, and as a pharmaceutical intermediate.

Scientific Research Applications

Antimicrobial and Anticancer Activity

  • Synthesis and Biological Activities : Compounds structurally related to 2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide have been synthesized for their antimicrobial and anticancer activities. For instance, derivatives of pyrimidine and isoxazole have been explored for their potential in treating bacterial, fungal infections, and cancer. Such compounds demonstrate promising antibacterial, antifungal, and anticancer activities, indicating their potential as leads for the development of new therapeutic agents (Rajanarendar et al., 2010), (Hafez et al., 2016).

Material Science and Chemistry

  • Advanced Material Synthesis : Research on similar sulfide-containing compounds has also extended to material science, where their unique properties are utilized in synthesizing advanced materials. These materials could have applications in electronics, photonics, and as catalysts in various chemical reactions, demonstrating the versatility of such chemical structures in scientific research (Guan et al., 2017).

Molecular Interactions and Mechanistic Studies

  • Molecular Docking and Structure-Activity Relationships : Compounds with the pyrimidine core have been subjected to molecular docking studies to understand their interactions with biological targets, such as enzymes or receptors. These studies help in elucidating the mechanisms of action and enhancing the design of more potent and selective agents. This approach is critical in drug discovery, where understanding the interaction at the molecular level can significantly impact the development of new therapeutics (Al-Hourani et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is the Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) . RIPK2 is a crucial component of the immune response pathway and plays a significant role in the regulation of inflammatory responses.

Mode of Action

The compound interacts with RIPK2 by binding to its active site, thereby inhibiting its enzymatic activity . This interaction disrupts the normal function of RIPK2, leading to changes in the downstream signaling pathways.

Biochemical Pathways

The inhibition of RIPK2 affects the NF-κB and MAPK signaling pathways, which are critical for the regulation of immune responses and inflammation . The disruption of these pathways can lead to altered immune responses and potentially contribute to the treatment of diseases associated with inflammation.

Pharmacokinetics

The compound’s molecular structure suggests that it may have good membrane permeability, which could potentially enhance its bioavailability .

Result of Action

The inhibition of RIPK2 by this compound leads to a decrease in the activation of the NF-κB and MAPK pathways . This can result in a reduction of inflammatory responses at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature

Future Directions

The future directions for research on “2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide” and similar compounds could involve further exploration of their inhibitory activity against CDK2 and their potential as cancer treatments . Further studies could also explore the synthesis, molecular structure, chemical reactions, and physical and chemical properties of these compounds.

properties

IUPAC Name

4-(2-chlorophenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS/c1-7-10-11(17-16-7)14-6-15-12(10)18-9-5-3-2-4-8(9)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOYVMBJAVNINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)SC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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